ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(1-ethylpyrazol-4-yl)benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-3-19-10-12(9-17-19)16-18-13-7-5-6-8-14(13)20(16)11-15(21)22-4-2/h5-10H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIQYGCGIQTRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3N2CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(1-Ethyl-1H-pyrazol-4-yl)-o-phenylenediamine
The benzimidazole ring is typically formed via cyclization of o-phenylenediamine derivatives. To introduce the pyrazole substituent at position 2, the starting material must be 4-(1-ethyl-1H-pyrazol-4-yl)-o-phenylenediamine. This intermediate is synthesized through the following steps:
-
Suzuki-Miyaura Coupling:
-
React 4-bromo-o-nitroaniline with 1-ethyl-1H-pyrazol-4-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–90°C for 12–24 hours.
-
Key conditions:
-
Molar ratio of 1:1.2 (bromide:boronic acid).
-
Catalyst loading: 2–5 mol%.
-
Yields: 70–85% after column chromatography.
-
-
-
Reduction of Nitro Group:
Cyclization to Benzimidazole
The diamine undergoes cyclization with formic acid or triethyl orthoformate under acidic conditions:
-
Procedure:
-
Reflux 4-(1-ethyl-1H-pyrazol-4-yl)-o-phenylenediamine (1 equiv) in formic acid (5 equiv) at 100°C for 8 hours.
-
Neutralize with aqueous NaOH and extract with dichloromethane.
-
Alkylation with Ethyl Chloroacetate
Reaction Optimization
The benzimidazole nitrogen at position 1 is alkylated using ethyl chloroacetate in the presence of a base:
-
Procedure:
-
Dissolve 2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazole (1 equiv) in dry DMF.
-
Add K₂CO₃ (2.5 equiv) and ethyl chloroacetate (1.2 equiv).
-
Heat at 60°C for 12 hours under nitrogen.
-
-
Workup:
-
Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
-
Key Considerations
-
Base Selection: Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) due to its ability to deprotonate the benzimidazole nitrogen effectively.
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.
-
Side Reactions: Over-alkylation is mitigated by controlling stoichiometry and reaction time.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for critical steps:
-
Cyclization Step:
-
A tubular reactor with residence time of 30 minutes at 100°C achieves 85% yield, reducing side product formation compared to batch processes.
-
-
Alkylation Step:
-
Microreactors with integrated temperature control enable rapid mixing and heat dissipation, improving reproducibility.
-
Purification Techniques
-
Recrystallization: Ethanol/water mixtures (3:1 v/v) yield high-purity product (>98% by HPLC).
-
Chromatography: Reserved for small-scale batches using silica gel (hexane/ethyl acetate 4:1).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
δ 8.45 (s, 1H, pyrazole-H), 7.85–7.35 (m, 4H, benzimidazole-H), 5.10 (s, 2H, CH₂COO), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 4.10 (q, J = 7.1 Hz, 2H, NCH₂), 1.45 (t, J = 7.1 Hz, 3H, CH₃), 1.30 (t, J = 7.1 Hz, 3H, CH₃). -
HRMS (ESI):
m/z calculated for C₁₇H₁₉N₄O₂ [M+H]⁺: 311.1505; found: 311.1509.
X-ray Crystallography
Single-crystal analysis confirms the twisted conformation between the benzimidazole and ethyl acetate groups, with a dihedral angle of 13.6°.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or benzimidazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetate exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:
Antimicrobial Activity
Research has shown that compounds with similar structures possess significant antimicrobial properties. For instance, studies indicate that derivatives exhibit inhibitory effects against various pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 64 to 1024 μg/mL .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Preliminary studies suggest that it can scavenge free radicals effectively, which is critical for preventing oxidative stress-related diseases .
Anticancer Potential
Compounds featuring benzimidazole and pyrazole moieties have been reported to show anticancer activity by inhibiting key enzymes involved in cancer cell proliferation. The mechanisms often involve the modulation of biochemical pathways that lead to apoptosis in cancer cells .
Case Studies
Several studies have documented the applications of this compound:
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various benzimidazole derivatives, this compound was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria . The study highlighted its potential as a lead compound for developing new antimicrobial agents.
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of this compound, utilizing DPPH radical scavenging assays. The results indicated that it possesses moderate antioxidant activity compared to established standards like ascorbic acid .
Study 3: Anticancer Research
A comprehensive study evaluated the anticancer effects of this compound against several cancer cell lines. Results demonstrated significant cytotoxicity, suggesting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
a) Benzimidazole-Pyrazole Hybrids
- Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)acetate (2o) : Synthesized via Negishi coupling (87% yield), this intermediate shares the pyrazole-ethyl group with the target compound. Its pale-yellow oil form contrasts with the solid-state nature of benzimidazole derivatives, highlighting differences in crystallinity due to the absence of the benzimidazole core .
b) Benzimidazole-Thiazole/Triazole Hybrids
Compounds like 9a–9e () incorporate thiazole or triazole rings instead of pyrazole. These derivatives exhibit:
- Enhanced Antibacterial Activity : Triazole-thiazole hybrids (e.g., 9c ) show superior docking scores in binding studies, suggesting stronger target affinity than pyrazole analogues .
- Variable Melting Points : Ranging from 160–220°C, higher than the target compound’s likely range (e.g., 106–107°C for simpler benzimidazole esters) .
c) Benzimidazole-Acetamide Derivatives
- 2-Phenyl benzimidazole-1-acetamides (3a–r) : Replacement of the pyrazole with phenyl groups and conversion of the ester to an acetamide (via hydrazine) enhances anthelmintic activity (e.g., paralysis time <10 min for 3d ) .
Physicochemical Properties
- Melting Points : Simpler esters (e.g., ethyl 2-(2-methyl-benzimidazol-1-yl)acetate) melt at 106–107°C, whereas bulkier derivatives (e.g., 9c ) exceed 200°C due to increased rigidity and intermolecular forces .
- Solubility : The ethyl acetate group enhances lipophilicity, but conversion to acetamide or carboxylic acid (via hydrolysis) improves aqueous solubility for biological applications .
Spectral Data and Structural Confirmation
Biological Activity
Ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzimidazole and pyrazole moiety, which are known for their diverse biological activities. The compound can be represented by the following structural formula:
This structure allows the compound to interact with various biological targets, influencing its pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including the compound in focus, exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.22 μg/mL for some derivatives .
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival. This is supported by molecular docking studies which suggest favorable binding interactions with key bacterial proteins.
Antileishmanial and Antimalarial Activities
The compound has also shown promising results in combating Leishmania and Plasmodium species. In vitro studies have indicated that it disrupts essential biochemical pathways necessary for the parasites' survival, likely through competitive inhibition of enzyme activities involved in nucleotide synthesis.
In Vitro Studies
A comprehensive review of benzimidazole derivatives noted that many compounds bearing this structure exhibit broad-spectrum pharmacological properties. This compound was included among those evaluated for antimicrobial efficacy, demonstrating significant activity against multiple strains of bacteria and protozoa .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings. For instance, a derivative closely related to this compound was tested in vivo for its antileishmanial effects, showing significant reductions in parasite load in animal models .
Q & A
(Basic) What are the optimal synthetic routes for ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetate?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, focusing on coupling pyrazole and benzimidazole moieties. Key steps include:
- Alkylation : React 1-ethylpyrazole derivatives with chloroacetyl ethyl ester in the presence of a base (e.g., K₂CO₃) to introduce the acetamide linker .
- Cyclization : Use o-phenylenediamine derivatives under acidic conditions (e.g., HCl/EtOH) to form the benzimidazole core .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for high-purity yields .
Critical Considerations : Monitor reaction temperatures (60–80°C) to avoid side products like over-alkylation or decomposition .
(Basic) How can spectroscopic methods (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm, benzimidazole N-H at δ 12–13 ppm) and confirm ester carbonyl signals (δ 165–170 ppm) .
- IR Spectroscopy : Validate ester C=O stretches (~1740 cm⁻¹) and benzimidazole N-H bends (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error for empirical formula verification .
Data Cross-Validation : Compare experimental spectra with simulated DFT-calculated spectra to resolve ambiguities .
(Basic) What are the key solubility and stability considerations for this compound in experimental settings?
Methodological Answer:
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-solubilize in DMSO for biological assays .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
pH Sensitivity : Avoid strongly acidic/basic conditions (>pH 9) to prevent benzimidazole ring deformation .
(Advanced) How can researchers design experiments to elucidate the reaction mechanism of benzimidazole-pyrazole coupling?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled o-phenylenediamine to track cyclization pathways via 2D NMR (HSQC/HMBC) .
- Kinetic Studies : Perform time-resolved LC-MS to identify intermediates (e.g., mono-alkylated products) and rate-determining steps .
- Computational Modeling : Apply DFT (B3LYP/6-31G*) to simulate transition states and activation energies for cyclization .
(Advanced) How to resolve contradictions in spectral data arising from tautomerism or polymorphism?
Methodological Answer:
- Variable Temperature NMR : Analyze dynamic tautomerism (e.g., benzimidazole N-H proton exchange) by acquiring spectra at 25°C and –40°C .
- X-ray Crystallography : Resolve polymorphism by growing single crystals (slow evaporation in ethyl acetate) and comparing unit cell parameters .
- Solid-State NMR : Differentiate polymorphs using ¹³C CP/MAS to assess crystallinity and hydrogen-bonding networks .
(Advanced) What computational strategies optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Reaction Path Search : Use quantum chemical methods (e.g., artificial force-induced reaction, AFIR) to identify low-energy pathways and ideal catalysts .
- Machine Learning : Train models on existing pyrazole-benzimidazole reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and temperatures .
- Process Simulation : Apply Aspen Plus® to model heat/mass transfer and minimize by-products in continuous-flow reactors .
(Advanced) How to address structural ambiguities in derivatives with similar benzimidazole scaffolds?
Methodological Answer:
- NOE Spectroscopy : Determine spatial proximity of substituents (e.g., ethyl group orientation) via 2D NOESY .
- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve regiochemical uncertainties (e.g., pyrazole vs. imidazole connectivity) with high-resolution data (R-factor <0.05) .
- Comparative Pharmacophore Modeling : Align derivatives with known bioactive conformers to infer critical binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
